molecular formula C5H3FINO B12507418 2-Fluoro-3-iodopyridin-4-ol

2-Fluoro-3-iodopyridin-4-ol

Cat. No.: B12507418
M. Wt: 238.99 g/mol
InChI Key: UEYOZKXQMXPDIJ-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodopyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3FINO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodopyridin-4-ol typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the selective fluorination of pyridine derivatives followed by iodination. The reaction conditions often involve the use of fluorinating agents such as Selectfluor® and iodinating agents like iodine or N-iodosuccinimide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodopyridin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-Fluoro-3-azidopyridin-4-ol, while oxidation with potassium permanganate would produce 2-Fluoro-3-iodopyridin-4-one .

Scientific Research Applications

2-Fluoro-3-iodopyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodopyridin-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodopyridin-3-ol
  • 2-Chloro-3-fluoro-5-iodopyridin-4-amine
  • 2-Fluoro-3-bromopyridine

Uniqueness

2-Fluoro-3-iodopyridin-4-ol is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYOZKXQMXPDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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